molecular formula C10H4Cl4N2 B1395252 2,2'-(Perchloro-1,2-phenylene)diacetonitrile CAS No. 60069-96-7

2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Cat. No.: B1395252
CAS No.: 60069-96-7
M. Wt: 294 g/mol
InChI Key: WXTXDIOFAZIXOA-UHFFFAOYSA-N
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Description

Primary Nomenclature and Registration

2,2'-(Perchloro-1,2-phenylene)diacetonitrile serves as the primary International Union of Pure and Applied Chemistry nomenclature for this compound. The Chemical Abstracts Service has assigned registry number 60069-96-7 to this substance, providing a unique identifier for chemical databases and regulatory purposes. The compound appears in multiple chemical supplier catalogs under consistent identification parameters, demonstrating its recognition within the scientific community.

Alternative systematic nomenclature includes the descriptor 2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile, which provides a more detailed structural description of the substitution pattern. This nomenclature explicitly indicates the positioning of the tetrachloro substituents and the cyanomethyl groups relative to the benzene ring core structure. The compound has been catalogued in various chemical databases with the MDL number MFCD22200369, facilitating cross-referencing between different chemical information systems.

Database Registration and Identification Codes

The compound maintains registration in PubChem under Compound Identification Number 53446653, providing access to comprehensive structural and property data. This database entry includes detailed molecular descriptors, computed properties, and structural representations that support chemical research and identification efforts. The InChI key WXTXDIOFAZIXOA-UHFFFAOYSA-N provides a standardized molecular identifier that enables precise chemical structure communication across different software platforms and databases.

Properties

IUPAC Name

2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXDIOFAZIXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703344
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60069-96-7
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of the Synthesis Strategy

The core synthesis method is based on a catalytic coupling reaction (Ullmann reaction), where o-nitrochlorobenzene reacts with a suitable nitrile precursor under nickel catalysis to form the desired diacetonitrile compound. This method is advantageous due to its cost-effectiveness, high reactivity, and relatively straightforward operational conditions.

Preparation Methodology

Step Description Conditions & Notes
Step 1: Raw Material Weighing Weigh o-nitrochlorobenzene and nickel catalyst Catalyst dosage: 10-15% of o-nitrochlorobenzene mass
Step 2: Reaction Setup Add raw materials into a reaction kettle and introduce inert gas (nitrogen) Inert atmosphere prevents oxidation; nitrogen flow rate typically 0.1 L/min
Step 3: Heating and Reaction Heat to 180-190°C and maintain for 18-20 hours Ensures sufficient energy for coupling; reaction time critical for yield
Step 4: Cooling and Recrystallization Cool to room temperature, then recrystallize with methanol Methanol volume: 2-3 times the weight of o-nitrochlorobenzene

Reaction Conditions and Optimization

  • Temperature: 180-190°C, optimal for the Ullmann coupling with nickel catalysts.
  • Reaction Time: 18-20 hours to maximize yield.
  • Catalyst Loading: 10-15% of the starting o-nitrochlorobenzene, with lower amounts leading to reduced yields.
  • Inert Atmosphere: Nitrogen is preferred to prevent oxidative side reactions.
  • Recrystallization Solvent: Methanol, with 2-3 times the mass of o-nitrochlorobenzene, ensures high purity of the product.

Data and Yield Analysis

Example Raw Material (g) Catalyst (g) Reaction Time (h) Yield (%) Remarks
1 100 10 18 88 Optimal conditions
2 100 15 18 86 Slightly higher catalyst, similar yield
Comparative 100 5 18 82 Lower catalyst, reduced yield

The data indicates that increasing catalyst amount within the specified range enhances the yield, while too little catalyst results in lower conversion efficiency.

Research Findings and Literature Support

Research indicates that replacing o-nitroiodobenzene or o-nitrobromobenzene with o-nitrochlorobenzene significantly reduces raw material costs and catalyst consumption. The use of nickel as a catalyst in Ullmann coupling reactions has been well-documented for its efficiency and cost-effectiveness, especially under elevated temperatures and inert atmospheres.

Additional Considerations

  • Catalyst Choice: Nickel is preferred due to its affordability and catalytic activity.
  • Reaction Environment: An inert nitrogen atmosphere minimizes side reactions.
  • Purification: Recrystallization from methanol yields high-purity 2,2'-dinitrobiphenyl, suitable for subsequent syntheses.

Summary of Advantages

  • Cost reduction by using o-nitrochlorobenzene.
  • Reduced catalyst consumption (10-15% of raw material weight).
  • High reaction activity and yield (up to 88%).
  • Simplified process with straightforward heating and recrystallization steps.

Chemical Reactions Analysis

2,2’-(Perchloro-1,2-phenylene)diacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H4Cl2N2
  • Molecular Weight : 186.04 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Moderately soluble in organic solvents

The structure of 2,2'-(Perchloro-1,2-phenylene)diacetonitrile features two cyano groups attached to a perhalogenated biphenyl framework. This unique arrangement contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules.

  • Example Reactions :
    • Nucleophilic substitution with amines or alcohols.
    • Coupling reactions with other aromatic compounds to form polymers or complex organic structures.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry due to its structural properties that can be modified to enhance biological activity. It can be used as a starting material for synthesizing pharmaceutical agents or as a building block in drug design.

  • Case Study : Research has shown that derivatives of chlorinated biphenyls exhibit antimicrobial and antifungal properties, suggesting that this compound could lead to the development of new therapeutic agents.

Material Science

In materials science, this compound can be utilized in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings and adhesives.

  • Applications :
    • Development of high-performance polymers.
    • Use in coatings that require enhanced durability and resistance to environmental factors.

Environmental Considerations

Due to its chlorinated nature, there are environmental concerns associated with the use of this compound. Regulatory frameworks often require thorough assessments of such compounds to evaluate their impact on health and the environment.

Mechanism of Action

The mechanism of action of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile involves its interaction with molecular targets through its nitrile and chlorine groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2'-(Perchloro-1,2-phenylene)diacetonitrile
  • CAS Number : 60069-96-7
  • Molecular Formula : C₁₀H₄Cl₄N₂
  • Molecular Weight : 306.97 g/mol
  • Structure : A benzene ring substituted with two acetonitrile groups (-CH₂CN) at the 1,2-positions and four chlorine atoms (perchlorinated) .

This compound is a chlorinated derivative of 1,2-phenylenediacetonitrile, distinguished by its electron-withdrawing chlorine substituents. It serves as a specialty chemical intermediate in pharmaceuticals, agrochemicals, and advanced materials synthesis .

Comparison with Structural Analogues

Structural and Substituent Variations

Key analogues include:

Compound Name Substituents/R-Groups Molecular Formula CAS Number Source
1,2-Phenylenediacetonitrile No substituents (bare ring) C₁₀H₈N₂ 613-73-0
2,2'-(4,5-Dimethoxy-1,2-phenylene)diacetonitrile Methoxy (-OCH₃) at 4,5-positions C₁₂H₁₂N₂O₂ N/A
2,2'-(1,3-Phenylene)diacetonitrile Meta-substituted (1,3-positions) C₁₀H₈N₂ N/A
Dimethyl 2,2’-((4,5-diamino-1,2-phenylene)bis(oxy))diacetate Amino (-NH₂) and ester (-COOCH₃) groups C₁₄H₁₈N₂O₆ N/A

Key Observations :

  • Chlorination: The perchloro derivative’s Cl atoms increase steric hindrance and electron deficiency compared to non-chlorinated analogues like 1,2-phenylenediacetonitrile .
  • Substituent Effects: Methoxy groups (in the dimethoxy analogue) enhance electron density, while amino/ester groups (in the diamino derivative) enable hydrogen bonding and derivatization .
  • Regioisomerism : The meta-substituted 1,3-phenylene variant exhibits distinct spatial arrangements, altering reactivity and crystal packing .

Physical and Chemical Properties

Property This compound 1,2-Phenylenediacetonitrile 2,2'-(4,5-Dimethoxy-...)diacetonitrile
Molecular Weight 306.97 g/mol 156.19 g/mol 216.24 g/mol
LogP (Lipophilicity) Estimated >3 (highly lipophilic) 0.85 ~1.5 (moderate)
Melting Point Not reported (likely elevated due to Cl) ~120–125°C Not reported
Reactivity Electron-deficient; susceptible to nucleophilic substitution Moderate reactivity Electron-rich; prone to electrophilic substitution

Key Observations :

  • Lipophilicity: The perchloro compound’s Cl atoms significantly increase LogP compared to non-chlorinated analogues, enhancing membrane permeability in biological systems .
  • Thermal Stability : Chlorination likely improves thermal stability but may complicate synthesis due to steric effects .

Biological Activity

2,2'-(Perchloro-1,2-phenylene)diacetonitrile (CAS No. 60069-96-7) is a synthetic organic compound notable for its unique structural features and potential biological activities. It has garnered interest in medicinal chemistry due to its possible applications in treating various diseases. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of this compound is C10H4Cl4N2. The structure consists of a phenylene core with two cyano groups and four chlorine substituents, which contribute to its chemical reactivity and potential biological effects.

Physical Properties

PropertyValue
Molecular Weight293.96 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound induced apoptosis in a dose-dependent manner. The mechanisms of action appear to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

A detailed study evaluated the cytotoxic effects of varying concentrations of the compound on MCF-7 cells over 48 hours. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040
20015

This data indicates a clear trend where increased concentrations lead to decreased cell viability, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced markers such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The presence of cyano groups may allow the compound to interact with key enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The chlorinated structure can lead to oxidative stress within cells, triggering apoptotic pathways.
  • DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, affecting replication and transcription processes.

Q & A

Q. What are the recommended synthetic routes for 2,2'-(Perchloro-1,2-phenylene)diacetonitrile, and how is structural integrity validated?

The compound can be synthesized via continuous flow systems, which enhance efficiency and scalability. For example, a telescoped process using microreactors achieved 94% conversion in 5 minutes by optimizing temperature and residence time . Structural validation requires nuclear magnetic resonance (NMR) for functional group analysis and X-ray crystallography for unambiguous confirmation of molecular geometry. Single crystals suitable for crystallography are often grown via slow evaporation from dichloromethane-hexane solutions .

Q. Which spectroscopic techniques are most effective for monitoring reactivity in solution-phase reactions involving this compound?

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are critical for tracking electronic transitions during reactions, such as cyanide ion detection via nucleophilic addition . Proton and carbon-13 NMR are essential for real-time monitoring of intermediate formation and bond cleavage events .

Advanced Research Questions

Q. How can experimental designs elucidate the interaction mechanism between diacetonitrile derivatives and analytes like cyanide ions?

A combined approach is recommended:

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions.
  • Mechanistic probes : Introduce isotopic labeling (e.g., 13C^{13}\text{C}-cyanide) to trace nucleophilic attack sites via NMR or mass spectrometry.
  • Computational validation : Density functional theory (DFT) calculations can map orbital interactions and charge transfer processes, as demonstrated for cyanide-induced inhibition of intramolecular charge transfer (ICT) .

Q. What strategies resolve contradictions in reported detection limits or selectivity profiles of diacetonitrile-based chemosensors?

  • Cross-validation : Replicate experiments under standardized conditions (e.g., buffer composition, ionic strength).
  • Interference testing : Systematically evaluate selectivity by screening against structurally similar anions (e.g., F^-, SCN^-) using fluorescence titrations .
  • Limit of detection (LOD) recalculation : Apply the IUPAC-recommended 3σ/slope method to minimize variability from baseline noise .

Q. How do computational methods like DFT enhance understanding of electronic transitions in these derivatives?

DFT calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict spectral shifts upon analyte binding. For example, cyanide addition to the diacetonitrile core disrupts conjugation, lowering the HOMO-LUMO gap and shifting fluorescence emission. Time-dependent DFT (TD-DFT) further correlates experimental UV-Vis peaks with electronic transitions .

Q. What approaches optimize reaction conditions when using this compound as a precursor in heterocyclic synthesis?

  • Flow chemistry : Utilize continuous flow reactors to control exothermic reactions and improve heat/mass transfer. For instance, bromination steps in microreactors achieve >90% conversion by tuning residence time and temperature .
  • Catalyst screening : Test transition metal catalysts (e.g., Ru-complexes) for cross-coupling reactions, leveraging phosphine ligands to enhance regioselectivity .

Q. How is crystallographic purity validated, and how are twinning or disorder addressed?

  • Refinement protocols : Use SHELXL for high-resolution data refinement, applying restraints to disordered regions (e.g., perchloro substituents) .
  • Twinning analysis : Employ the TwinRotMat algorithm in PLATON to deconvolute overlapping diffraction patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 2
Reactant of Route 2
2,2'-(Perchloro-1,2-phenylene)diacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.